molecular formula C8H15NO B1455610 3-Azabicyclo[3.2.1]octan-8-ylmethanol CAS No. 920016-99-5

3-Azabicyclo[3.2.1]octan-8-ylmethanol

Cat. No.: B1455610
CAS No.: 920016-99-5
M. Wt: 141.21 g/mol
InChI Key: YXZUOGBWYXRKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.2.1]octan-8-ylmethanol hydrochloride (CAS 1427416-73-6) is a high-purity bicyclic amine derivative supplied with a molecular weight of 177.67 g/mol and a minimum purity of 97.0% . This compound features a rigid, bridged scaffold that serves as a versatile and valuable building block in synthetic organic and medicinal chemistry . The structure, with a nitrogen atom at the 3-position and a hydroxymethyl group at the 8-position, is of significant interest for constructing more complex molecules, particularly in the exploration of novel therapeutics . In research settings, this chemical scaffold is recognized for its potential in drug discovery. The 3-azabicyclo[3.2.1]octane core is a key structural motif in the development of potent inhibitors for biological targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory responses and pain . Furthermore, its structural similarity to bioactive tropane alkaloids allows it to interact with various neurotransmitter systems, making it a compound of interest for neurological disorder research . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please handle with care and consult the Safety Data Sheet (SDS) prior to use. The compound is classified with a GHS07 warning and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZUOGBWYXRKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717650
Record name (3-Azabicyclo[3.2.1]octan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920016-99-5
Record name (3-Azabicyclo[3.2.1]octan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 3-Substituted-3-azabicyclo[3.2.1]octan-8-one Derivatives

A prominent method involves the reduction of 3-substituted-3-azabicyclo[3.2.1]octan-8-one derivatives to obtain the corresponding 3-azabicyclo[3.2.1]octan-8-ol derivatives, which include 3-azabicyclo[3.2.1]octan-8-ylmethanol as a key example.

  • Reagents and Conditions : Metallic sodium has been used historically for reduction, but this method suffers from long reaction times (up to 230 hours) and low yield of the desired cis isomer.
  • Improved Method : The use of trialkoxyaluminum compounds, specifically those with alkoxy groups bonded to secondary carbon atoms, has been shown to facilitate both the reduction and isomerization steps effectively, yielding the cis isomer at higher yields and shorter reaction times.

Isomerization to Obtain Cis Isomer

  • The trans isomer or a mixture of cis and trans isomers can be isomerized to the cis form using aluminum compounds of the formula Al(OR)3, where R is a hydrocarbon group with a secondary carbon bonded to oxygen.
  • This isomerization can be conducted in the presence of ketone compounds to improve efficiency.

Multistep Enantioselective Construction

  • The bicyclic scaffold can be constructed enantioselectively from acyclic precursors containing stereochemical information.
  • This approach typically involves multistep synthesis including cyclization and functional group transformations to introduce the hydroxymethyl group at the 8-position.

Detailed Reaction Analysis and Data

Step Reagents/Conditions Outcome/Yield Notes
Reduction of 3-azabicyclo[3.2.1]octan-8-one Metallic sodium (historical), Trialkoxyaluminum (modern) Cis/trans mixture; cis yield improved with Al(OR)3 Trialkoxyaluminum reduces reaction time and increases cis isomer yield
Isomerization of trans to cis isomer Al(OR)3 + ketone compound High yield of cis isomer Aluminum compound with secondary carbon alkoxy groups essential
Enantioselective scaffold construction Multistep synthesis from acyclic precursors Moderate to high yields Stereochemical control critical for biological activity

Comparative Notes on Related Compounds and Methods

  • Similar bicyclic compounds such as 8-methyl-8-azabicyclo[3.2.1]octan-3-ol are synthesized via reduction of tropinone using sodium borohydride or lithium aluminum hydride, highlighting the utility of hydride reagents in bicyclic amine synthesis.
  • The preparation of this compound shares conceptual similarity but requires specific aluminum alkoxide catalysts for isomerization and yield optimization.

Summary of Key Research Findings

  • Traditional reduction methods using metallic sodium are inefficient due to long reaction times and low cis isomer yields.
  • The invention of aluminum trialkoxides with secondary carbon alkoxy groups significantly improves the reduction and isomerization process, making industrial-scale synthesis more feasible.
  • Enantioselective synthesis routes remain important for producing optically active forms relevant in pharmaceutical applications, although these are more complex and multistep.
  • The presence of the hydroxymethyl group at the 8-position influences reactivity and downstream functionalization, making this compound a versatile intermediate.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octan-8-ylmethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Key Reactions

The compound is capable of undergoing several chemical reactions:

  • Oxidation : Converts to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Forms amines or alcohols via lithium aluminum hydride or sodium borohydride.
  • Substitution : Allows for the introduction of different functional groups at specific positions on the ring.

Antidepressant Activity

Research indicates that derivatives of 3-Azabicyclo[3.2.1]octan-8-ylmethanol may serve as monoamine reuptake inhibitors, which are crucial in treating depression and other mood disorders. These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, potentially offering therapeutic benefits with fewer side effects compared to traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs) .

Pain Management

The compound's ability to modulate neurotransmitter activity makes it a candidate for pain management therapies. Its derivatives have been explored for their efficacy in treating chronic pain conditions through their action on central nervous system pathways .

Studies have demonstrated that this compound and its derivatives exhibit significant biological activities, including:

  • Enzyme Inhibition : Potential applications in enzyme inhibition studies relevant for drug development.
  • Receptor Binding : Investigation into its binding affinity for various receptors has highlighted its potential use in pharmacological research .

Case Study 1: Antidepressant Development

A study focusing on a series of 8-azabicyclo[3.2.1]octane derivatives revealed their effectiveness as monoamine reuptake inhibitors in vitro. These compounds demonstrated a favorable pharmacological profile that could lead to new antidepressant therapies with reduced side effects compared to existing treatments .

Case Study 2: Pain Relief Mechanisms

Another research initiative examined the analgesic properties of derivatives of this compound, showing promising results in animal models for pain relief without significant adverse effects on cardiovascular health .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octan-8-ylmethanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
3-Azabicyclo[3.2.1]octan-8-ylmethanol -CH2OH at C8 C8H15NO 155.24 - Base structure for derivatization
3-(Phenylmethyl)-derivative -CH2OH at C8, -CH2Ph at N3 C15H21NO 231.33 920016-98-4 Increased lipophilicity for CNS drugs
8-Methyl-8-azabicyclo[3.2.1]octan-3-ylmethanol -CH2OH at C3, -CH3 at N8 C9H17NO 155.24 90949-82-9 Irritant (Skin/Eye Category 2)
Hydrochloride salt (3-endo) -CH2OH at C3, HCl salt C8H16ClNO 177.68 1257442-93-5 Enhanced aqueous solubility

Key Observations :

  • Safety Profiles : The 8-methyl derivative (CAS 90949-82-9) is classified as a skin/eye irritant (H315/H319), whereas safety data for the phenylmethyl variant remains unspecified .

Functional Group Variants

Table 2: Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Applications
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid -CH2COOH at C8 C9H15NO2 169.22 1478883-21-4 Building block for peptide synthesis
8-(Isopropyl)-8-azabicyclo[3.2.1]octan-3-ol -OH at C3, -C3H7 at N8 C10H19NO 169.26 3423-25-4 Intermediate in alkaloid synthesis
8-Azabicyclo[3.2.1]octan-3-one Ketone at C3 C7H11NO 125.17 - Precursor for stereoselective reactions

Key Observations :

  • Carboxylic Acid Derivative (C9H15NO2): The acetic acid group introduces a carboxylate moiety, enabling conjugation reactions (e.g., amide bond formation) for drug candidates .
  • Ketone Derivative : The absence of a hydroxyl group reduces hydrogen bonding capacity but increases metabolic stability in vivo .

Biological Activity

3-Azabicyclo[3.2.1]octan-8-ylmethanol, a nitrogen-containing bicyclic compound, is part of the azabicyclo family and has garnered attention for its diverse biological activities. This compound is structurally related to tropane alkaloids, which are known for their significant pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Receptor Binding : Compounds similar to this compound have been shown to bind to neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior .
  • Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, affecting biochemical pathways that regulate neurotransmitter levels .

Target Biological Pathways

The compound's interaction with neurotransmitter systems suggests its involvement in several key biological pathways:

  • Monoamine Reuptake Inhibition : Similar structures have demonstrated the ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are crucial in treating mood disorders .
  • Vasopressin Receptor Antagonism : Novel derivatives have been identified as selective antagonists for vasopressin V(1A) receptors, indicating potential applications in managing conditions like anxiety and depression .

Therapeutic Applications

Research indicates that this compound and its derivatives may have several therapeutic applications:

  • Antidepressant Activity : Due to its monoamine reuptake inhibition properties, it is being studied as a potential treatment for depression and anxiety disorders .
  • Pain Management : Certain derivatives have shown promise as mu-opioid receptor antagonists, suggesting potential in pain relief therapies .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

StudyFindings
WO2007063071A1Identified 8-azabicyclo[3.2.1]octane derivatives as effective monoamine reuptake inhibitors with potential antidepressant effects .
PubMed Study (2011)Discovered high-affinity antagonists for vasopressin V(1A) receptors from 8-azabicyclo derivatives, indicating their role in treating anxiety disorders .
RSC Publishing (2021)Discussed enantioselective synthesis methods for constructing the bicyclic scaffold, enhancing its application in drug development .

Case Studies

Several case studies highlight the efficacy of compounds derived from this compound:

  • Antidepressant Efficacy : A clinical trial involving a derivative showed significant improvement in depressive symptoms compared to a placebo group.
  • Pain Management : A study on mu-opioid receptor antagonists demonstrated reduced pain perception in animal models using modified azabicyclo compounds.

Q & A

Q. What are the primary synthetic routes for 3-Azabicyclo[3.2.1]octan-8-ylmethanol, and how are intermediates characterized?

Synthesis typically involves functionalization of the bicyclic scaffold. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(8-endo)-3-azabicyclo[3.2.1]octan-8-yl]carbamate) are reacted with electrophiles like 4-iodo-6-methoxypyrimidine in DMF under basic conditions (K₂CO₃) at 100°C, yielding ~85% product . Characterization relies on LC-MS for mass confirmation (e.g., [M+H]⁺ at m/z 335.2) and NMR for structural elucidation, particularly to resolve stereochemistry at the bicyclic core .

Q. How can researchers ensure safety when handling this compound derivatives?

Derivatives like (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol require adherence to GHS Category 2 guidelines: use PPE (gloves, goggles) to mitigate skin/eye irritation (H315/H319) . Work under fume hoods for volatile steps, and store compounds in inert, dry environments to prevent degradation.

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the bicyclic core?

1D/2D NMR (¹H, ¹³C, NOESY) is essential for resolving stereochemical ambiguity, particularly for substituents at positions 3 and 7. For instance, coupling constants in NOESY can distinguish endo vs. exo configurations . High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., C₁₅H₂₁NO with exact mass 231.1623 g/mol) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 8-positions impact biological activity?

Substituents influence binding affinity at transporters (DAT, SERT, NET). For example, 8-substituted derivatives with rigid ethylidenyl groups exhibit stereoselective DAT inhibition (Ki ~50 nM), while bulkier aryl groups at position 3 enhance SERT selectivity . Computational docking (e.g., AutoDock Vina) can predict interactions with transporter binding pockets, guiding rational design .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for bicyclic derivatives?

Discrepancies in SAR often arise from stereochemical variability or assay conditions. To address this:

  • Use enantiomerically pure intermediates (e.g., chiral HPLC separation) .
  • Validate activity across multiple assays (e.g., radioligand binding vs. functional uptake inhibition) .
  • Perform molecular dynamics simulations to assess conformational stability in target binding sites .

Q. How can reaction conditions be optimized for scalable synthesis of this compound analogs?

Key parameters include:

  • Solvent : DMF or THF for polar intermediates; switch to toluene for radical cyclization steps (e.g., n-Bu₃SnH/AIBN-mediated reactions) .
  • Catalyst : Pd/C for hydrogenation of nitroso intermediates (e.g., 1,8,8-trimethyl-3-nitroso derivatives) .
  • Temperature : 100°C for SNAr reactions with heteroaryl halides .
    Monitor reaction progress via TLC or inline FTIR to minimize byproducts .

Q. What methodologies assess the compound’s potential as a gamma-secretase modulator for Alzheimer’s disease?

  • In vitro : Use HEK293 cells expressing APP-C99 to measure Aβ40/Aβ42 ratios via ELISA .
  • In vivo : Test blood-brain barrier penetration using PAMPA-BBB assays (logPe > −5.0 indicates CNS availability) .
  • SAR : Introduce phenoxy or pyrrolotriazole groups at position 7 to enhance potency (IC₅₀ < 100 nM) .

Q. How do researchers address metabolic instability in this compound derivatives?

  • Stabilization : Replace labile hydroxyl groups with fluorine or methyl ethers (e.g., 8-methyl-8-azabicyclo derivatives) .
  • Metabolism studies : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) .
  • Prodrugs : Esterify the methanol moiety (e.g., 3-hydroxy-2-phenylpropanoate derivatives) to improve oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.2.1]octan-8-ylmethanol
Reactant of Route 2
3-Azabicyclo[3.2.1]octan-8-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.